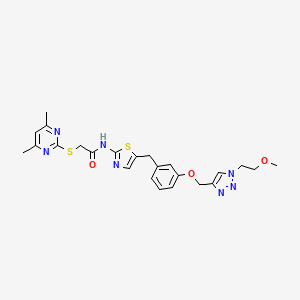

MZ-242

Description

Overview of Sirtuin Family of Enzymes (Class III Histone Deacetylases)

The sirtuin family plays critical roles in a wide array of biological processes, including aging, transcription, apoptosis, DNA repair, and metabolism. Their classification as histone deacetylases stems from the initial discovery of yeast silent information regulator 2 (Sir2), the founding member of the sirtuin family, which was found to deacetylate histones and regulate gene silencing. While some sirtuins retain significant histone deacetylase activity, others primarily target non-histone proteins.

A defining characteristic of sirtuin enzymes is their absolute requirement for NAD+ in the deacetylation reaction. The catalytic mechanism involves the transfer of the acetyl group from the lysine (B10760008) residue of the substrate protein to NAD+. This process yields the deacetylated protein, nicotinamide (B372718), and O-acetyl-ADP-ribose. The availability of NAD+ directly influences sirtuin activity, providing a regulatory link between cellular energy metabolism and sirtuin-mediated deacetylation.

Sirtuins function as critical regulators of protein function through post-translational modifications, primarily deacetylation. By removing acetyl groups from lysine residues, sirtuins can alter protein conformation, activity, stability, and interactions with other molecules. While deacetylation is the most well-established sirtuin activity, some sirtuins have also been shown to catalyze other modifications, such as defatty-acylation and desuccinylation.

NAD+-Dependence in Deacetylation Catalysis

Distinctive Features and Subcellular Localization of SIRT2

SIRT2 distinguishes itself from other sirtuins through its primary subcellular localization and its diverse range of substrates beyond histones.

While some sirtuins, like SIRT1, are predominantly nuclear, SIRT2 is primarily found in the cytoplasm, although it also exhibits nuclear localization under certain conditions. This dual localization allows SIRT2 to interact with and regulate proteins in both cellular compartments, expanding its functional repertoire.

Beyond its capacity to deacetylate histones, SIRT2 targets a significant number of non-histone proteins. Notable cytoplasmic substrates include alpha-tubulin, a key component of microtubules. In the nucleus, p53, a tumor suppressor protein, is a known substrate. Alpha-synuclein, a protein implicated in Parkinson's disease, is another important substrate of SIRT2. The deacetylation of these diverse substrates by SIRT2 underscores its involvement in a wide array of cellular processes.

Cytoplasmic and Nuclear Compartmentalization

Fundamental Role of SIRT2 in Cellular Processes and Microtubule Dynamics

SIRT2 plays a fundamental role in various cellular processes, including cell cycle regulation, stress response, and cytoskeletal dynamics. Its deacetylation of alpha-tubulin is particularly significant for regulating microtubule stability and function. Microtubules are dynamic structures essential for maintaining cell shape, intracellular transport, and cell division. Acetylation of alpha-tubulin at lysine 40 is a well-characterized modification associated with stable microtubules. SIRT2 is a major deacetylase for this specific lysine residue on alpha-tubulin.

Research utilizing selective chemical inhibitors has been instrumental in dissecting the specific roles of SIRT2 in these processes. For instance, the chemical compound MZ-242 has been identified as a potent and selective inhibitor of SIRT2. Studies employing this compound have demonstrated that inhibiting SIRT2 leads to increased acetylation of alpha-tubulin, resulting in microtubule hyperacetylation. This hyperacetylation can influence microtubule stability and dynamics, which in turn affects cellular processes such as cell morphology and potentially intracellular transport. Research findings indicate that this compound, by inhibiting SIRT2, can provoke microtubule hyperacetylation. While this compound influences tubulin acetylation, studies have shown it does not significantly affect the interaction between SIRT2 and TPPP/p25, another protein involved in microtubule organization.

Regulation of Microtubule Acetylation State

Microtubules, essential components of the cytoskeleton, undergo various post-translational modifications that fine-tune their structure and function. researchgate.netnih.gov One significant modification is the acetylation of lysine 40 (K40) on alpha-tubulin. molnova.cnrupress.org This acetylation is associated with increased microtubule stability. rupress.org

SIRT2 functions as a major deacetylase for alpha-tubulin, removing the acetyl mark from K40 both in vitro and in vivo. wikigenes.orgnih.govmdpi.com By controlling the acetylation level of alpha-tubulin, SIRT2 directly impacts microtubule dynamics and stability. researchgate.netnih.govmdpi.com Inhibition or knockdown of SIRT2 leads to increased alpha-tubulin acetylation, suggesting its constitutive deacetylase activity on this substrate. mdpi.comrupress.org Research indicates that the effect of SIRT2 on alpha-tubulin acetylation is predominantly observed in the perinuclear region of cells. mdpi.combiorxiv.org

Studies utilizing SIRT2 inhibitors like this compound have demonstrated their ability to provoke microtubule hyperacetylation. researchgate.netnih.govdntb.gov.ua This effect highlights this compound as a tool for investigating the consequences of elevated tubulin acetylation.

Influence on Cell Morphology, Migration, and Polarity

The dynamic nature and post-translational modifications of the microtubule network are critical for regulating various cellular processes, including the maintenance of cell morphology, cell migration, and cell polarity. researchgate.netnih.gov Alterations in microtubule acetylation, mediated by enzymes like SIRT2, can significantly impact these functions.

SIRT2 has been shown to interfere with cell adhesion and migration. rupress.orgnih.gov Inhibition of SIRT2, which leads to increased tubulin acetylation, can influence cell morphology and motility. For instance, SIRT2 inhibition has been observed to induce cytoskeletal reorganization and affect the migratory behavior of cells. mdpi.com In some cellular contexts, SIRT2 inhibition or silencing has been linked to increased cellular arborization and process elongation, consistent with altered microtubule dynamics. researchgate.netmdpi.comoup.com Furthermore, SIRT2 inhibition has been reported to lead to polarity defects in certain cell types. mdpi.comwindows.net

The compound this compound, as a SIRT2 inhibitor, is utilized in research to explore the downstream effects of SIRT2 inhibition on these cellular processes. By inhibiting SIRT2, this compound can induce changes in microtubule acetylation that consequently affect cell shape, movement, and the establishment of cellular polarity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1862238-01-4 |

|---|---|

Molecular Formula |

C24H27N7O3S2 |

Molecular Weight |

525.64 |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C24H27N7O3S2/c1-16-9-17(2)27-24(26-16)35-15-22(32)28-23-25-12-21(36-23)11-18-5-4-6-20(10-18)34-14-19-13-31(30-29-19)7-8-33-3/h4-6,9-10,12-13H,7-8,11,14-15H2,1-3H3,(H,25,28,32) |

InChI Key |

MAUGCLAAQLDMTD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCOC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MZ-242; MZ 242; MZ242; |

Origin of Product |

United States |

Discovery and Initial Characterization of Mz 242 As a Selective Sirt2 Inhibitor

Identification of MZ-242 from High-Throughput Screening or Rational Design

While the precise initial identification method for this compound (whether high-throughput screening or rational design) is not explicitly detailed in the provided search results, the compound's development is mentioned within the context of improving existing SIRT2 inhibitors. Research indicates that this compound represents an improved analogue of the previously identified SIRT2-selective inhibitor SirReal2 chemrxiv.orgchemrxiv.org. The design incorporated a triazole residue, which was found to form specific interactions with Arg97 in the SIRT2 enzyme, leading to increased affinities chemrxiv.orgchemrxiv.org. This suggests a rational design approach based on structural understanding of SIRT2 and its interactions with inhibitors like SirReal2. Rational design involves targeting specific residues of a protein for mutagenesis based on detailed knowledge of the enzyme's structure and mechanism illinois.edu. High-throughput screening, on the other hand, involves rapidly testing large libraries of compounds illinois.edunih.govmdpi.com. The improvement upon SirReal2 through structural modification points towards a rational design strategy or a combination of screening followed by rational optimization.

Validation of this compound's Potency and Selectivity Towards SIRT2

Validation of an inhibitor's potency and selectivity is typically achieved through rigorous enzymatic assays and comparative analysis against other isoforms nih.gov. This compound has been characterized in this manner to confirm its activity profile.

Enzymatic Assays for IC50 Determination

Comparative Analysis with Other Sirtuin Isoform Inhibitors

To establish selectivity, this compound's activity is compared against other sirtuin isoforms (SIRT1, SIRT3, etc.). Selective inhibitors are crucial because sirtuins share a conserved catalytic core, making the identification of isoform-specific modulators challenging mdpi.com. Research indicates that this compound is a selective SIRT2 inhibitor medkoo.com. The development of this compound as an improved analogue of SirReal2, which is described as an isotype-selective SIRT2 inhibitor with very little effect on the activities of SIRT3-5, further supports this compound's selectivity profile medchemexpress.com. Structural studies comparing SIRT2 in complex with this compound have revealed conformational adaptations in SIRT2 upon this compound binding, particularly the opening of a "selectivity pocket" which is key for the selective nature of certain SIRT2 inhibitors chemrxiv.orgacs.org. This pocket is distinct from the NAD+ binding site and the acyl-lysine channel, contributing to the differential binding of inhibitors across sirtuin isoforms chemrxiv.orgacs.orgmdpi.com.

Molecular Mechanisms of Sirt2 Inhibition by Mz 242

Binding Interactions within the SIRT2 Catalytic Pocket

MZ-242 engages with key residues within the catalytic site of SIRT2, establishing strong interactions that are crucial for its inhibitory potency.

Structural comparisons between the SIRT2 apo structure and the SIRT2-MZ-242 complex (PDB 8OWZ) have revealed notable differences in the orientation of specific residues within the acyl-lysine channel. researchgate.netnih.gov In particular, phenylalanine 96 (Phe96) and arginine 97 (Arg97) are highlighted as forming strong interactions with this compound. researchgate.netnih.gov These residues are located within the flexible cofactor binding loop, spanning amino acids 90–110, which exhibits well-resolved electron density in structural analyses. researchgate.net

The chemical structure of this compound includes a triazole residue. Studies on the development of potent SIRT2 inhibitors, including analogues of SirReal2 like this compound, have indicated that the implementation of a triazole residue plays a significant role in enhancing inhibitor affinity. researchgate.net This increased affinity is attributed to the specific interactions that the triazole moiety forms, particularly with residues such as Arg97. researchgate.net

Specific Residue Interactions (e.g., Arg97, Phe96)

Conformational Dynamics of SIRT2 Upon this compound Binding

The binding of this compound induces distinct conformational changes in the SIRT2 enzyme, impacting the architecture of its active site and its catalytic competence.

Crystallization studies utilizing the SIRT2-MZ-242 complex have demonstrated that this compound binding promotes a conformational adaptation in SIRT2 that results in the opening of a selectivity pocket. researchgate.netnih.gov This open conformation of the selectivity pocket is a distinguishing feature observed upon binding of selective inhibitors like this compound and long fatty-acylated substrates, contrasting with some previously reported apo structures where this pocket is absent. researchgate.netnih.gov

The conformational changes induced by this compound binding, including the altered orientation of key residues like Phe96 and Arg97 and the opening of the selectivity pocket, are indicative of the stabilization of a state that is not conducive to efficient catalysis. researchgate.netnih.gov While not explicitly termed a "catalytically inactive state" in all sources, the disruption of the active site architecture and interference with substrate/cofactor binding mechanisms inherently leads to inhibited deacetylase activity. Conformational changes in the C-site pocket, influenced by inhibitor binding and affecting residues like Phe96, are understood to play a crucial role in the regulation of SIRT2 deacetylation function.

Induction of Open Selectivity Pocket Conformation

Impact on Sirt2 Deacetylation Cycle

The binding of this compound directly interferes with the enzymatic deacetylation cycle of SIRT2. SIRT2 typically catalyzes the removal of acetyl groups from lysine (B10760008) residues on target proteins in an NAD-dependent manner, producing nicotinamide (B372718) and O-acetyl-ADP-ribose. By binding within the catalytic pocket and inducing conformational changes, this compound impedes the proper interaction of SIRT2 with its cofactor (NAD+) and acetylated substrates, thereby blocking the deacetylation reaction. Functionally, the inhibition of SIRT2 by this compound has been shown to provoke hyperacetylation of target proteins, such as alpha-tubulin, demonstrating a direct impact on the enzyme's deacetylase activity in a cellular context.

Structural Comparison Data

| Structure Comparison | RMSD (Cα atoms) | Reference |

| Sirt2 apo (PDB 9FDR) vs. Sirt2-Mz242 (PDB 8OWZ) | 0.308 Å | researchgate.netnih.gov |

Note: This table presents structural comparison data as reported in the cited literature.

Interference with NAD+ Cofactor Binding or Catalytic Intermediate Formation

SIRT2, as a class III histone deacetylase, is dependent on the cofactor NAD+ for its enzymatic activity mdpi.com. The catalytic mechanism involves the binding of NAD+ and the acetylated substrate, leading to the formation of a catalytic intermediate before deacetylation occurs chemrxiv.org. Research indicates that SirReal-based probes, structurally related to and including compounds like this compound, are capable of binding to SIRT2 simultaneously with NAD+ nih.gov. This suggests that this compound does not function as a direct competitor solely for the NAD+ binding site. Instead, its binding to the ECS and the induced selectivity pocket, coupled with the resulting "locked-open" conformation of the enzyme, likely interferes with the precise spatial arrangement required for both NAD+ and the substrate to participate effectively in the catalytic reaction nih.gov. The conformational rigidity imposed by this compound prevents the necessary structural dynamics of SIRT2, such as the closure of the Zn2+ binding domain and compression of the acyl-lysine channel, which are essential steps for productive catalysis and the formation of the critical catalytic intermediate nih.govchemrxiv.org.

Modulation of Substrate Recognition and Processing

This compound exerts its inhibitory effect, in part, by modulating the recognition and processing of SIRT2 substrates. The compound binds to the selectivity pocket, which is an integral part of the acyl-lysine channel where substrates typically bind chemrxiv.orgacs.org. By occupying this pocket and the ECS, this compound physically obstructs the proper entry and positioning of acetylated substrates within the active site nih.govchemrxiv.org. The induced "locked-open" conformation nih.gov directly impedes the conformational changes in SIRT2 that are necessary for substrate processing, specifically preventing the closure of the Zn2+ domain and the subsequent compression of the acyl-lysine channel required for deacylation chemrxiv.org. Experimental data, such as the observed microtubule hyperacetylation in cells treated with this compound, provides functional evidence of its ability to inhibit SIRT2-mediated substrate deacetylation nih.govresearchgate.netcore.ac.uk. Furthermore, studies have shown that this compound does not significantly impact the interaction between SIRT2 and Tubulin Polymerization Promoting Protein (TPPP/p25), suggesting that its inhibitory mechanism is distinct from potential allosteric modulation mediated by this specific protein-protein interaction nih.gov.

Research findings on the inhibitory potency of this compound against SIRT2 have been quantified. The IC50 value, representing the concentration of this compound required for 50% inhibition of SIRT2 activity, has been determined in various assays using different substrates.

| Compound | Substrate | IC50 (µM) |

| This compound | Acetylated peptide | 0.86 ± 0.09 nih.gov |

| This compound | Demyristoylated peptide | 0.12 ± 0.01 nih.gov |

Note: Data extracted from continuous enzyme inhibition assays.

These data indicate that this compound is a potent inhibitor of SIRT2 activity across different acyl modifications of substrates, showing slightly higher potency against demyristoylated substrates compared to acetylated ones in the reported assay conditions nih.gov.

Cellular and Subcellular Effects Mediated by Mz 242 Induced Sirt2 Inhibition

Modulation of Microtubule Acetylation

SIRT2 is a primary tubulin deacetylase in the cytoplasm, and its inhibition results in increased acetylation of alpha-tubulin, a key component of microtubules. MZ-242's inhibitory activity on SIRT2 directly influences the level of tubulin acetylation within the cell.

Quantitative Assessment of Tubulin Hyperacetylation

Studies employing quantitative methods, such as Western blotting and immunofluorescence microscopy, have demonstrated that this compound treatment leads to a notable increase in tubulin acetylation levels rcsb.orgscbt.comensembl.org. For instance, quantified data from experiments showed that the tubulin acetylation level increased significantly upon treatment with this compound rcsb.orgscbt.com. Immunofluorescence microscopy visualized the hyperacetylation of the microtubule network in cells treated with this compound, particularly in comparison to untreated cells rcsb.orgensembl.org. This indicates that this compound effectively inhibits SIRT2's deacetylase activity on tubulin in a cellular context.

Here is a representation of quantitative data on tubulin acetylation levels based on research findings:

| Condition | Relative Tubulin Acetylation Level (Arbitrary Units) | Statistical Significance (p-value) |

| Control Cells | 100 | - |

| Cells + TPPP/p25 Transfection | Increased | p = 1.06E-05 rcsb.orgscbt.com |

| Cells + this compound Treatment | Increased | p = 4.96E-03 rcsb.orgscbt.com |

| Cells + TPPP/p25 Transfection + this compound Treatment | Further Increased | p = 9.20E-3 ensembl.org |

Note: Values are illustrative based on the description of increased levels and associated p-values in the cited sources. The exact arbitrary units may vary between experiments.

Impact on Microtubule-Associated Protein Interactions

This compound's effects extend to the interactions involving SIRT2 and microtubule-associated proteins, particularly Tubulin Polymerization Promoting Protein (TPPP/p25). TPPP/p25 is known to interact with tubulin and tubulin deacetylases like SIRT2, influencing microtubule organization and acetylation rcsb.orgscbt.comnih.gov.

Influence on TPPP/p25-Microtubule Assembly and Interaction

TPPP/p25 promotes microtubule assembly and counteracts SIRT2-derived tubulin deacetylation, leading to enhanced microtubule acetylation rcsb.orgnih.gov. While this compound is a potent SIRT2 inhibitor, research has investigated its combined effect with TPPP/p25 on tubulin acetylation rcsb.orgscbt.com. The presence of both TPPP/p25 and this compound results in further hyperacetylation of the microtubule network, suggesting a cooperative or additive effect rather than a competitive one regarding tubulin deacetylation rcsb.orgscbt.com.

Formation of Ternary Complexes (SIRT2-TPPP/p25-MZ-242)

The interaction between SIRT2 and TPPP/p25 can lead to the formation of a complex rcsb.orgnih.gov. Studies have specifically examined whether this compound influences the interaction between SIRT2 and TPPP/p25 rcsb.orgscbt.com. Experimental data, such as ELISA assays, indicated that this compound did not significantly affect the interaction between SIRT2 and TPPP/p25 at concentrations up to 30 µM rcsb.orgscbt.com. This finding suggests that the binding site of this compound on SIRT2 is likely distinct from the interface where SIRT2 and TPPP/p25 interact rcsb.orgscbt.com. Despite not directly influencing the SIRT2-TPPP/p25 interaction interface, the presence of this compound, SIRT2, and TPPP/p25 together contributes to the cellular environment where microtubule acetylation is modulated.

Functional Consequences on Cellular Processes

Alterations in Cell Morphology and Cytoskeletal Organization

SIRT2 plays a key role in regulating cytoskeletal dynamics, particularly through the deacetylation of α-tubulin scbt.comspandidos-publications.comwikipedia.orgnih.govfrontiersin.orgnih.govnih.govresearchgate.net. Acetylation of α-tubulin, specifically at lysine (B10760008) 40, is a post-translational modification that influences microtubule stability and function nih.govnih.gov. This compound, as a potent SIRT2 inhibitor, has been shown to induce microtubule hyperacetylation researchgate.netnih.govnih.gov.

Research using HeLa cells demonstrated that this compound treatment provoked microtubule hyperacetylation researchgate.netnih.gov. This effect was also observed when this compound was used in conjunction with the Tubulin Polymerization Promoting Protein (TPPP/p25), a protein that also counteracts SIRT2-derived tubulin deacetylation researchgate.netnih.govnih.gov. While both this compound and a related proteolysis targeting chimera (PROTAC) derivative, SH1, induced microtubule hyperacetylation, only SH1 was coupled with process elongation in HeLa cells researchgate.netnih.gov. This suggests that while this compound effectively inhibits SIRT2 deacetylase activity leading to hyperacetylation, the resulting morphological changes, such as process elongation, may depend on additional factors or mechanisms not directly triggered by this compound alone, but potentially by targeted degradation as in the case of SH1 researchgate.netnih.gov.

Studies with other SIRT2 inhibitors, such as AGK2, further support the link between SIRT2 inhibition and cytoskeletal alterations nih.govmdpi.com. AGK2 treatment in MDA-MB-231 breast cancer cells led to more prominent perinuclear organizations of acetylated α-tubulin, vimentin, and F-actin, indicating that SIRT2 inhibition impacts multiple components of the cytoskeleton nih.govmdpi.com. These alterations in cytoskeletal organization can contribute to changes in cell morphology and nuclear mechanics mdpi.com.

The effect of this compound and other compounds on tubulin acetylation is summarized in the table below, based on in vitro data measuring SIRT2 activity on acetyl-tubulin:

| Inhibitor/Protein | Concentration | Effect on Tubulin Deacetylation (Relative to Control) | p-value | Source |

| TPPP/p25 | 20 µM | Inhibition | 5.56E-06 | researchgate.net |

| SH1 | 5 µM | Inhibition | 1.53E-03 | researchgate.net |

| MZ242 | 5 µM | Inhibition | 1.38E-03 | researchgate.net |

| Nicotinamide (B372718) | 1 mM | Inhibition | 1.60E-03 | researchgate.net |

Data presented as mean ± SD, n = 3-11. Inhibition indicates a reduction in SIRT2 deacetylase activity on tubulin.

Effects on Cell Migration and Cell Polarity

SIRT2 has been implicated in regulating cell migration and cell polarity spandidos-publications.comnih.govnih.govbiorxiv.org. While direct studies specifically detailing the effects of this compound on cell migration and polarity were not prominently found, the known role of SIRT2 inhibition in these processes provides a strong mechanistic link.

Inhibition of SIRT2 by AGK2 has been shown to lead to polarity defects and reduced migratory capacity in MDA-MB-231 cells nih.gov. Cell migration is a complex process that requires coordinated changes in cell shape, adhesion, and cytoskeletal dynamics, all of which can be influenced by the acetylation status of proteins regulated by SIRT2 scbt.comspandidos-publications.comnih.govnih.govbiorxiv.org. Cell polarity, the asymmetric organization of cellular components, is also crucial for directed migration biorxiv.org.

Given that this compound is a potent SIRT2 inhibitor leading to cytoskeletal alterations, particularly microtubule hyperacetylation, it is mechanistically plausible that it would also impact cell migration and polarity. The observed effects of other SIRT2 inhibitors on these processes support the potential for this compound to exert similar influences through its inhibitory action on SIRT2.

Regulation of Other SIRT2-Dependent Cellular Pathways (e.g., Oligodendrocyte Differentiation)

SIRT2 is involved in the regulation of various cellular pathways beyond cytoskeletal control, including those critical for cell differentiation scbt.comspandidos-publications.comwikipedia.orgnih.govfrontiersin.orgnih.govmdpi.com. A notable example is its role in oligodendrocyte differentiation.

Oligodendrocytes are myelin-producing cells in the central nervous system, and their differentiation is a complex process involving significant cytoskeletal remodeling researchgate.netresearchgate.netnih.govnih.govfrontiersin.org. SIRT2, along with TPPP/p25, plays a key role in oligodendrocyte differentiation by influencing the organization of the myelin proteome and regulating microtubule acetylation researchgate.netresearchgate.netnih.govnih.govfrontiersin.org. SIRT2 has been shown to impede TPPP/p25-promoted microtubule assembly, while TPPP/p25 counteracts SIRT2-derived tubulin deacetylation, leading to enhanced microtubule acetylation researchgate.netnih.govnih.gov.

This compound, by inhibiting SIRT2, contributes to microtubule hyperacetylation, particularly in the presence of TPPP/p25 researchgate.netnih.govnih.gov. This modulation of microtubule acetylation is a critical factor in the structural and functional effects that fine-tune the regulation of microtubule dynamics and stability, which are essential for the morphological changes occurring during oligodendrocyte differentiation researchgate.netnih.govnih.gov. While the direct impact of this compound on the full spectrum of oligodendrocyte differentiation markers or processes requires further specific investigation, its established effect on a key regulatory mechanism (SIRT2-mediated tubulin deacetylation) in this pathway highlights its potential influence.

Beyond oligodendrocyte differentiation, SIRT2 is known to regulate pathways involved in metabolism, inflammation, cell cycle progression, and neurodegeneration, among others scbt.comspandidos-publications.comwikipedia.orgnih.govfrontiersin.orgnih.gov. This compound, as a SIRT2 inhibitor, could potentially impact these diverse pathways, although specific research detailing this compound's effects on each of these is necessary to fully understand its broader cellular implications.

Structure Activity Relationship Sar Studies of Mz 242 and Its Analogues

Design and Synthesis of MZ-242 Analogues

The design of this compound analogues is typically guided by the structural features of this compound itself and insights into its interaction with the SIRT2 enzyme, often informed by crystallographic data and computational modeling. chemrxiv.orgchemrxiv.orgacs.orgchemrxiv.orgresearchgate.net this compound is characterized by a 1,2,4-oxadiazole (B8745197) core, a 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide moiety, and a benzyl-triazole-methoxyethyl chain. medkoo.com

Varying substituents on the aromatic rings (e.g., phenyl, pyrimidine).

Modifying the linker regions (e.g., amide, thioacetamide, oxadiazole).

Altering the terminal groups (e.g., the methoxyethyl group on the triazole).

Introducing different heterocyclic rings or changing their positions.

The synthesis of these analogues typically employs standard organic chemistry reactions, adapted for the specific structural changes being explored. For instance, the synthesis of 1,2,4-oxadiazole-based inhibitors, including those related to the this compound scaffold, has been described, often involving the formation of the oxadiazole ring and subsequent coupling with other molecular fragments. nih.govchemrxiv.orgresearchgate.net Studies on related scaffolds, such as thienopyrimidinones or chroman-4-ones, also detail synthetic routes for generating diverse sets of analogues for SAR analysis. nih.govacs.org

While specific detailed synthetic schemes for a broad series of this compound analogues with comprehensive activity data were not extensively detailed in the provided search results, the general approach involves preparing a library of compounds with systematic structural variations to probe the SAR.

Elucidation of Key Pharmacophoric Features for SIRT2 Potency and Selectivity

SAR studies aim to identify the crucial structural elements (pharmacophores) of this compound and its analogues that are essential for potent and selective inhibition of SIRT2. The interaction of this compound with SIRT2 provides significant clues about these features. This compound is known to bind to the SIRT2 enzyme, particularly interacting with residues like Arg97 and Phe96 within the acyl-lysine channel or selectivity pocket. chemrxiv.orgchemrxiv.org This interaction is crucial for its increased affinity compared to earlier inhibitors like SirReal2. chemrxiv.orgchemrxiv.org

Systematic Modification of this compound's Chemical Structure

Systematic modification involves creating a series of analogues where specific parts of the this compound structure are altered while others are kept constant. This allows researchers to isolate the effect of each modification on biological activity. For 1,2,4-oxadiazole-based inhibitors related to this compound, modifications have included changes to the acyl group and the use of different linkers like urea (B33335) and thiourea. nih.govchemrxiv.orgresearchgate.net Studies on other SIRT2 inhibitor scaffolds also demonstrate this approach, exploring variations in substituents on aromatic rings, linker lengths, and the nature of heterocyclic systems. nih.govacs.org

These modifications are designed to understand:

Which functional groups are involved in key interactions with the enzyme (e.g., hydrogen bonding, hydrophobic interactions, pi-pi stacking).

The optimal size and shape of the molecule for fitting into the SIRT2 binding site, particularly the induced selectivity pocket. nih.gov

The influence of electronic properties (e.g., electron-donating or withdrawing groups) on binding affinity.

How modifications affect selectivity against other sirtuin isoforms (SIRT1, SIRT3, etc.). mdpi.com

Influence of Substituents on Binding Affinity and Enzyme Inhibition

The nature and position of substituents on the core structure of this compound and its analogues significantly impact their binding affinity to SIRT2 and, consequently, their enzyme inhibitory activity (often measured as IC₅₀ values). nih.govacs.org

Based on the information available regarding this compound's interaction with SIRT2, particularly the triazole's interaction with Arg97 and the binding within the selectivity pocket, it can be inferred that substituents that enhance these favorable interactions or improve the fit within the binding site would lead to increased potency. Conversely, modifications that disrupt these interactions or introduce steric clashes could reduce activity.

Example of a hypothetical data table structure based on typical SAR studies (specific data for this compound analogues not found in snippets):

| Compound ID | Structural Modification | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | SIRT2 Selectivity |

| This compound | Parent Compound | Value A | Value B | Value C | Ratio B/A, C/A |

| Analogue X | Modification 1 | Value D | Value E | Value F | Ratio E/D, F/D |

| Analogue Y | Modification 2 | Value G | Value H | Value I | Ratio H/G, I/G |

| ... | ... | ... | ... | ... | ... |

Computational Approaches in SAR Analysis

Computational methods play a vital role in modern SAR studies, complementing experimental approaches by providing insights into the molecular interactions between inhibitors and their targets. nih.gov These methods can help rationalize experimental SAR data and guide the design of novel analogues with improved properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule inhibitor within the binding site of a protein target. medkoo.comchemrxiv.orgresearchgate.netmdpi.comresearchgate.net By calculating a scoring function for different poses, docking can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the inhibitor and amino acid residues in the binding site. nih.govmdpi.com Docking studies have been used to propose binding modes for SIRT2 inhibitors, including 1,2,4-oxadiazole-based compounds. chemrxiv.orgresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the inhibitor-target interaction, simulating the movement of atoms and molecules over time. nih.govmdpi.comrsc.orguni-freiburg.de MD simulations can reveal the flexibility of the binding site, identify alternative binding poses, and provide a more accurate estimation of binding free energy. uni-freiburg.de These simulations can be particularly useful for understanding induced-fit binding, where the protein undergoes conformational changes upon inhibitor binding, as is the case with the SIRT2 selectivity pocket. chemrxiv.orgchemrxiv.orguni-freiburg.de

Both docking and MD simulations are used in SAR analysis to:

Explain why certain modifications improve or reduce binding affinity based on predicted interactions.

Identify potential new regions within the binding site that could be targeted for improved binding.

Prioritize the synthesis of analogues that are computationally predicted to have favorable binding properties.

Ligand-Based and Structure-Based Drug Design Principles

Computational drug design approaches are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). chemrxiv.orgeurjchem.comnih.gov

Ligand-Based Drug Design (LBDD) is used when the three-dimensional structure of the target protein is unknown or not utilized. chemrxiv.org LBDD relies on the information derived from known active ligands, such as their chemical structures and biological activities. Techniques like pharmacophore modeling, QSAR (Quantitative Structure-Activity Relationship), and molecular similarity are employed to identify the essential features required for activity and to design new compounds with similar properties. chemrxiv.orgresearchgate.net

Structure-Based Drug Design (SBDD) , on the other hand, utilizes the three-dimensional structure of the target protein, often obtained from techniques like X-ray crystallography or cryo-EM. chemrxiv.orgeurjchem.comnih.gov SBDD methods, including molecular docking and MD simulations, aim to design molecules that are complementary in shape and chemical properties to the protein's binding site. chemrxiv.orgnih.gov The availability of crystal structures of SIRT2, including complexes with inhibitors like this compound (PDB 8OWZ), is invaluable for SBDD efforts aimed at designing improved SIRT2 inhibitors. chemrxiv.orgchemrxiv.orgacs.org

Both LBDD and SBDD principles are often integrated in SAR studies to leverage all available information for the rational design of analogues with enhanced potency, selectivity, and pharmacokinetic profiles. chemrxiv.orgnih.gov

Methodological Approaches and Research Tools Utilized in Mz 242 Studies

Enzymatic Assays for SIRT2 Activity Measurement

Enzymatic assays are fundamental to quantifying the activity of SIRT2 and assessing the inhibitory potential of compounds like MZ-242. These assays typically measure the deacetylation activity of SIRT2 on a specific substrate.

Fluorescence-Based and Radioactive Assays

Fluorescence-based assays are commonly used for measuring SIRT2 activity and screening for inhibitors. These assays often utilize a peptide substrate that becomes fluorescent upon deacetylation by SIRT2, in the presence of the cofactor NAD+. The increase in fluorescence intensity correlates with SIRT2 activity. For example, a fluorescent SIRT2 probe like 1-aminoanthracene (B165094) (AMA) has been used, where its fluorescence decreases when displaced from SIRT2 by other ligands, allowing for the identification of binding compounds. Homogeneous time-resolved fluorescence (HTRF) binding assays have also been developed for high-throughput screening of SIRT2 inhibitors, including those affecting demyristoylase activity, which is less common among many ligands.

While fluorescence-based methods are prevalent, radioactive assays have also been historically employed in enzymatic studies to measure deacetylation activity by quantifying the release of a radioactive label from a modified substrate after enzymatic cleavage. Specific details regarding the use of radioactive assays directly with this compound were not found in the provided search results.

Research findings indicate that this compound effectively inhibits the deacetylation activity of SIRT2 on substrates such as tubulin. Studies comparing the inhibitory effects of various compounds on SIRT2-mediated tubulin deacetylation have shown this compound to be a potent inhibitor.

High-Throughput Screening Platforms

High-throughput screening (HTS) platforms are crucial for rapidly evaluating large libraries of compounds to identify potential SIRT2 inhibitors. Fluorescence-based assays, including HTRF, are well-suited for HTS due to their sensitivity and adaptability to miniaturized formats. These platforms enable the rapid identification of lead compounds like this compound based on their ability to inhibit SIRT2 enzymatic activity. The development of efficient crystallization methods for SIRT2 has also facilitated high-throughput soaking experiments for screening small molecules and advancing inhibitor design.

Advanced Imaging and Microscopy Techniques

Advanced imaging techniques provide insights into the cellular localization of proteins and the effects of compounds like this compound on cellular structures and post-translational modifications.

Immunofluorescence Microscopy for Protein Localization and Modification

Immunofluorescence microscopy is a powerful technique used to visualize the distribution of specific proteins within cells and tissues using fluorescently labeled antibodies. This method is instrumental in studying protein localization, expression, and modifications at the cellular and subcellular level.

Immunofluorescence microscopy has been utilized in studies involving this compound to observe its impact on the acetylation status of cellular proteins, particularly alpha-tubulin. By using specific antibodies against acetylated tubulin, researchers can visualize changes in the microtubule network acetylation level upon treatment with this compound. This approach has provided visual evidence supporting this compound's role as a SIRT2 inhibitor, as SIRT2 is known to deacetylate alpha-tubulin.

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for characterizing the interaction between this compound and its target protein, SIRT2, quantifying binding affinities, and understanding the functional consequences of this interaction.

Mass Spectrometry for Protein Modification Analysis

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a crucial tool in proteomics for identifying proteins and characterizing post-translational modifications (PTMs), such as acetylation, which is regulated by sirtuins like SIRT2. fishersci.nlscielo.brnih.govctpharma.com.tr By analyzing the mass-to-charge ratio of peptides and proteins, mass spectrometry can detect changes in protein modification status.

Given that SIRT2 is a deacetylase, mass spectrometry-based proteomic approaches are highly relevant for investigating how this compound, as a SIRT2 inhibitor, affects the acetylation levels of SIRT2 substrates within cells or tissues. This can help to confirm the on-target activity of this compound and identify the specific proteins whose modification status is altered upon treatment. fishersci.nlscielo.brnih.govctpharma.com.tr Although mass spectrometry is a pertinent technique in this area of research, the provided search results did not include specific data from mass spectrometry analyses directly demonstrating changes in protein modifications in response to this compound treatment.

Computational and Mathematical Modeling

Computational and mathematical modeling play a significant role in modern drug discovery and research, complementing experimental approaches by providing insights into molecular interactions, predicting binding modes, and screening large chemical libraries.

Molecular modeling studies are utilized to design and identify potential SIRT2 inhibitors. cenmed.com Structure-based approaches leverage existing crystallographic data of SIRT2 to guide the design and prediction of how compounds might bind. cenmed.com Techniques such as molecular dynamics (MD) simulations are employed to study the dynamic behavior of SIRT2, including conformational changes in binding sites and the role of key residues like Phe96 in ligand interaction. fishersci.ca

Machine learning (ML) models and virtual screening methods, such as docking simulations using software like AutoDock Vina, are used to predict potential SIRT2 inhibitors and estimate their binding affinities. scielo.brsigmaaldrich.com Docking studies and subsequent calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide estimated binding free energies, offering further insights into the stability of protein-ligand complexes. These computational methods are valuable for prioritizing compounds for experimental testing and understanding the molecular basis of this compound's interaction with SIRT2.

Enzyme Kinetics Modeling

Enzyme kinetics modeling is a fundamental approach used to study the rates of enzyme-catalyzed reactions and how these rates are affected by various factors, including the presence of chemical compounds. biorxiv.org This method provides quantitative insights into the interaction between a compound and an enzyme, helping to determine parameters such as binding affinity, catalytic efficiency, and the nature of inhibition or activation. biorxiv.org, guidetopharmacology.org

The study of enzyme kinetics typically involves measuring reaction velocities at different substrate concentrations, often in the presence and absence of the compound of interest. biorxiv.org The data obtained can then be fitted to various kinetic models, such as the Michaelis-Menten model for simple enzyme-substrate interactions, or more complex models for enzymes exhibiting cooperativity or interacting with multiple substrates. nih.gov, guidetopharmacology.org

Key parameters derived from enzyme kinetics modeling include:

Vmax (Maximum Reaction Velocity): The maximum rate of the reaction when the enzyme is saturated with substrate. biorxiv.org, nih.gov

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate. biorxiv.org, nih.gov

kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated. nih.gov

Inhibition Constants (e.g., Ki, IC50): Quantify the potency of an inhibitor and can help determine the type of inhibition (competitive, uncompetitive, non-competitive).

While specific data for this compound is not available from the conducted search, enzyme kinetics modeling is broadly applied to characterize how compounds interact with enzymatic targets, which is critical for understanding their mechanism of action and potential biological effects. guidetopharmacology.org, selleckchem.com Complex kinetic models may be required for enzymes with large active sites capable of binding multiple molecules simultaneously, leading to atypical kinetic profiles. guidetopharmacology.org,

Network Analysis of Protein Interactions

Network analysis of protein interactions (PPIs) is a systems-level approach used to map and understand the complex web of interactions between proteins within a cell or organism., This method treats proteins as nodes and their interactions as edges in a network, allowing for the identification of key proteins (hubs), functional modules, and pathways that are potentially affected by a chemical compound.,

When studying chemical compounds, PPI network analysis can provide valuable context by:

Identifying Direct and Indirect Targets: Beyond the primary binding partner, a compound can influence cellular processes by modulating interactions within a protein network.

Elucidating Mechanism of Action: By analyzing which interaction pathways are perturbed, researchers can gain a deeper understanding of how a compound exerts its effects.

Predicting Off-Target Effects: Analyzing the broader network can help identify unintended interactions that might lead to side effects.

Methodologies in PPI network analysis include experimental techniques such as co-immunoprecipitation coupled with mass spectrometry, yeast two-hybrid assays, and cross-linking mass spectrometry, as well as computational approaches that integrate data from various sources to build interaction maps.,,, Analysis of these networks often involves metrics such as centrality (identifying important nodes), clustering (finding densely connected groups of proteins), and pathway enrichment analysis.,

As an illustrative example, the compound TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling, has been studied using approaches that investigate its impact on protein interactions. Research has shown that TAK-242 binds to the intracellular domain of TLR4 and interferes with the interaction between TLR4 and its adaptor molecules, such as TIRAP and TRAM., This disruption of protein-protein interaction is central to TAK-242's mechanism of inhibiting downstream signaling and inflammatory mediator production. This highlights how analyzing specific protein-protein interactions is crucial for understanding the biological activity of chemical compounds.

While specific protein interaction network analysis data for this compound was not found, this methodology is broadly applicable to understanding the cellular impact of chemical compounds by providing a global view of the protein interaction landscape and how it is modulated.,

Preclinical Research Models Utilizing Mz 242 As a Mechanistic Probe

In Vitro Cell Line Models for Mechanistic Elucidation

Cell culture systems provide a controlled environment to study the direct effects of MZ-242 on cellular components and processes.

Studies in HeLa Cells to Investigate Microtubule Dynamics

HeLa cells have been a key model system for investigating the impact of this compound on microtubule dynamics. Microtubules are dynamic structures essential for various cellular functions, and their behavior is influenced by post-translational modifications like acetylation. nih.govmdpi.com SIRT2 is known to deacetylate tubulin, a primary component of microtubules. nih.govnih.gov

Research using HeLa cells has shown that this compound, as a SIRT2 inhibitor, can provoke microtubule hyperacetylation. nih.govresearchgate.net This hyperacetylation is coupled with process elongation in some cases, particularly when this compound is used in conjunction with a proteolysis targeting chimera (PROTAC) derived from it. nih.gov The co-localization of the SIRT2-TPPP/p25 complex on the microtubule network in HeLa cells has been visualized using immunofluorescence microscopy, providing a basis for understanding how SIRT2 interacts with microtubule-associated proteins like TPPP/p25 to regulate microtubule dynamics and stability. nih.govresearchgate.net

Application in Other Mammalian Cell Culture Systems

While HeLa cells are frequently used, this compound's application as a mechanistic probe extends to other mammalian cell culture systems. These systems allow for the investigation of SIRT2's role in diverse cellular contexts and processes beyond microtubule dynamics in cancer cells. Although specific examples of this compound use in other mammalian cell lines for mechanistic studies are not detailed in the provided search results, the broader context of SIRT2 research indicates its involvement in various processes relevant to different cell types. For instance, SIRT2 is involved in oligodendrocyte differentiation and the organization of the myelin proteome, suggesting potential applications of this compound in relevant neural cell culture models. nih.govresearchgate.net Mammalian cell culture systems are widely used for producing therapeutic proteins and studying cellular processes, making them suitable for exploring the effects of compounds like this compound. nih.govresearchgate.netmscience.co.nz

In Vivo Models for Studying Biological Pathways and Effects

In vivo models, particularly animal models, are crucial for understanding the systemic effects of compounds and their impact on complex biological pathways and tissue organization.

Development and Application of this compound-Derived Chemical Probes (e.g., PROTACs) for Target Degradation

Beyond its use as a direct inhibitor, this compound has served as a basis for developing derived chemical probes, such as PROTACs. nih.govchemrxiv.orgchemrxiv.org PROTACs are a class of molecules that induce targeted protein degradation by hijacking the cell's ubiquitin-proteasome system. rsc.orgnih.govbiochempeg.com A PROTAC molecule typically consists of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. rsc.orgbiochempeg.com By bringing the target protein into proximity with an E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein. rsc.org

SH1 is an example of a PROTAC developed from this compound. nih.gov Studies have shown that SH1, acting as a SIRT2 degrader, can also provoke microtubule hyperacetylation in HeLa cells, similar to this compound, but coupled with process elongation. nih.gov This demonstrates the utility of this compound-derived PROTACs as tools for achieving targeted degradation of SIRT2 and studying the downstream effects of SIRT2 depletion, offering a complementary approach to enzyme inhibition. The development of PROTACs is an active area of research in drug discovery, aiming to target proteins for degradation that may be difficult to inhibit with traditional small molecules. rsc.orgnih.govbiochempeg.comelifesciences.org

Compound Information

Future Directions and Unexplored Research Avenues

Expanding the Repertoire of MZ-242-Based Chemical Tools

The development of this compound, an improved analogue of the Sirt2-selective inhibitor SirReal2, highlights the potential for rational design to enhance inhibitor properties. This compound's increased affinity for SIRT2, attributed in part to specific interactions within the enzyme's binding pocket, particularly with Arg97, has paved the way for the creation of advanced chemical tools. nih.govwikipedia.org

Design of Improved Potency and Selectivity

While this compound is recognized for its potency and selectivity, ongoing efforts can focus on designing novel analogues with further optimized pharmacological profiles. This could involve structure-activity relationship studies building upon the this compound scaffold to fine-tune interactions within the SIRT2 catalytic site and potentially improve pharmacokinetic properties. The goal is to develop even more potent inhibitors with enhanced specificity for SIRT2 over other sirtuin isoforms, minimizing off-target effects and increasing their utility as precise probes of SIRT2 function in complex biological systems.

Development of Fluorescent or Biotinylated Probes for Cellular Studies

The favorable binding characteristics of this compound have already facilitated the development of cellular probes, including biotinylated and fluorescent inhibitors. wikipedia.org Future research can focus on refining these tools. Fluorescent probes based on the this compound structure would enable real-time visualization of SIRT2 localization, translocation, and interaction dynamics within live cells using advanced microscopy techniques. Biotinylated probes would serve as valuable tools for pull-down assays and mass spectrometry-based approaches to identify novel SIRT2 substrates and interacting proteins in cellular lysates, providing a more comprehensive understanding of the SIRT2 interactome in the presence of inhibition. The development of such probes is crucial for studying target engagement and cellular distribution of this compound and its analogues.

Deeper Elucidation of SIRT2-Substrate Interactions in the Presence of this compound

Structural studies, including the analysis of Sirt2-Mz242 complexes, have provided initial insights into how this compound interacts with the enzyme, highlighting residues like Phe96 and Arg97 as key contact points. nih.gov The development of new apo crystal systems with an open selectivity pocket offers an improved platform for characterizing the binding modes of a wide range of SIRT2 inhibitors and substrates. nih.govwikipedia.org

Future research should leverage these and other advanced structural and biochemical techniques to gain a more detailed understanding of how this compound influences the interaction between SIRT2 and its diverse substrates. This could involve co-crystallization of SIRT2 with this compound in the presence of various substrates or substrate mimics to capture and analyze the conformational changes induced by inhibitor binding. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) could provide dynamic information about the protein-inhibitor-substrate complex, revealing how this compound binding affects the flexibility and accessibility of the substrate binding channel and other regions of the enzyme. Such studies are essential for fully understanding the inhibitory mechanism of this compound and predicting its effects on different SIRT2-mediated deacylation events.

Systems Biology Approaches to Map Global Cellular Responses to this compound Treatment

Given that SIRT2 is involved in a variety of cellular processes, including microtubule acetylation, cell cycle regulation, and potentially other signaling pathways, applying systems biology approaches can provide a holistic view of the cellular impact of this compound treatment.

Future studies could utilize transcriptomics, proteomics, and metabolomics in cells or tissues treated with this compound to identify global changes in gene expression, protein abundance, post-translational modifications (beyond tubulin acetylation), and metabolic profiles. Integrating these large datasets can reveal the complex network perturbations that occur downstream of SIRT2 inhibition by this compound. This could help identify previously unappreciated pathways influenced by SIRT2 and provide insights into the broader biological consequences of modulating its activity with this compound. Computational modeling based on these datasets could also help build predictive models of cellular responses to this compound.

Exploration of this compound in Advanced Biological Systems for Mechanistic Insights

While studies in cell lines like HeLa have demonstrated this compound's ability to induce microtubule hyperacetylation, exploring its effects in more complex and physiologically relevant biological systems is a critical future direction.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for MZ-242, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling. Critical parameters include temperature control (±2°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5 mol% Pd). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is essential for ≥95% purity. Reproducibility requires strict adherence to stoichiometric ratios and inert atmosphere conditions .

Q. How should researchers characterize the structural and physicochemical properties of this compound to ensure reproducibility?

- Methodological Answer : Use a combination of / NMR for structural confirmation, HPLC for purity assessment, and DSC for thermal stability. Report retention times, integration ratios, and melting points with error margins. Comparative spectral data with literature or reference standards must be included in supplementary materials .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Begin with cell viability assays (e.g., MTT) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across triplicate experiments. Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to account for this compound’s non-linear pharmacokinetics?

- Methodological Answer : Implement logarithmic dosing (e.g., 0.1–100 µM) and use Hill slope models to analyze efficacy thresholds. Incorporate physiologically relevant media (e.g., serum-containing vs. serum-free) to mimic in vivo conditions. Data normalization to baseline controls and outlier removal protocols (e.g., Grubbs’ test) are critical .

Q. What statistical approaches are recommended for analyzing contradictions in this compound’s reported IC₅₀ values across studies?

- Methodological Answer : Conduct meta-analysis using random-effects models to account for inter-study variability. Variables such as cell line passage number, assay incubation time, and solvent (DMSO concentration ≤0.1%) should be harmonized. Sensitivity analysis can identify confounding factors .

Q. How can computational docking studies be validated experimentally for this compound’s target binding?

- Methodological Answer : Compare predicted binding affinities (AutoDock Vina) with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. Optimize force field parameters (e.g., AMBER vs. CHARMM) and validate with mutagenesis studies on key residues .

Data Analysis & Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

- Methodological Answer : Standardize starting materials (e.g., ≥99% purity) and implement QC checkpoints (e.g., TLC monitoring at each step). Use DOE (Design of Experiments) to optimize reaction scalability and document deviations in supplementary logs .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Evaluate bioavailability factors (e.g., plasma protein binding via equilibrium dialysis) and metabolite profiling (LC-MS). Use PK/PD modeling to correlate exposure levels with effect sizes. Cross-reference species-specific metabolic pathways (e.g., cytochrome P450 isoforms) .

Tables for Key Experimental Parameters

Guidance for Methodological Rigor

- Experimental Reproducibility : Document all synthetic steps, including failed attempts, in supplementary materials. Use IUPAC nomenclature and report spectral data with δ/ppm values and coupling constants .

- Data Transparency : Share raw datasets in repositories (e.g., Zenodo) with DOI links. Disclose statistical software (e.g., R, GraphPad) and version numbers .

- Conflict Resolution : For contradictory findings, conduct blinded re-analysis or collaborative inter-laboratory validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.